molecular formula C11H12FN B2778634 6-Fluoro-3-isopropyl-1H-indole CAS No. 1707580-60-6

6-Fluoro-3-isopropyl-1H-indole

Cat. No. B2778634
M. Wt: 177.222
InChI Key: JLLNRNHSSLIHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-isopropyl-1H-indole is a chemical compound with the molecular formula C11H12FN and a molecular weight of 177.22 . It is a solid substance with an orange color .


Synthesis Analysis

The synthesis of indoles, including 6-Fluoro-3-isopropyl-1H-indole, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-3-isopropyl-1H-indole consists of 11 carbon atoms, 12 hydrogen atoms, and 1 fluorine atom . The exact structure can be represented by the SMILES string CC(C)C1=CNC2=C1C=CC(=C2)F .


Chemical Reactions Analysis

The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These reactions are ideal within one-pot, multicomponent reaction cascades .


Physical And Chemical Properties Analysis

6-Fluoro-3-isopropyl-1H-indole is a solid substance with an orange color . It has a molecular weight of 177.22 .

Scientific Research Applications

Radiopharmaceutical Applications

A study reports a simplified one-step method for the synthesis of [(18) F]T807, a potent and selective agent for imaging paired helical filaments of tau, using a more soluble protected precursor. This methodology, offering faster synthesis in fewer steps, is anticipated to facilitate widespread clinical use in early clinical trials for imaging tau in neurodegenerative diseases (Shoup et al., 2013).

HIV-1 Attachment Inhibition

Indole derivatives, such as those studied by Wang et al. (2003), have shown significant potential in interfering with the interaction of the HIV surface protein gp120 with the host cell receptor CD4. The study highlights the improved potency and bioavailability of the 4-fluoro derivative, suggesting its use in HIV-1 inhibition applications (Wang et al., 2003).

Synthesis and Reactivity Studies

Research into the stability and reactivity of fluoromethyl indole derivatives, including 6-(fluoromethyl)indole and 6-(difluoromethyl)indole, provides insight into their potential as intermediates for further chemical synthesis. The study by Woolridge and Rokita (1989) characterizes these compounds compared to the known 6-(trifluoromethyl)indole, contributing to the broader understanding of indole derivatives' chemical properties (Woolridge & Rokita, 1989).

Chemical Sensing Applications

A BODIPY–indole conjugate has been developed as a colorimetric and fluorometric probe for selective and sensitive detection of fluoride ions. The probe interacts with fluoride ions via hydrogen bonding, leading to a color change and fluorescence quenching, demonstrating the utility of indole derivatives in environmental and analytical chemistry (Shiraishi et al., 2009).

Photoreaction for Protein Labeling

The photoreaction between the indole side chain of tryptophan and halocompounds, generating products with redshifted fluorescence, illustrates a novel method for fluorescent detection and labeling of proteins. This approach opens possibilities for developing new fluorophores and protein labeling strategies using indole derivatives (Ladner et al., 2014).

Safety And Hazards

When handling 6-Fluoro-3-isopropyl-1H-indole, it is recommended to avoid contact with skin and eyes, and to use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Future Directions

The future directions for the study and application of 6-Fluoro-3-isopropyl-1H-indole could involve the development of more efficient synthesis methods, the exploration of its biological activities, and its potential use in the treatment of various disorders .

properties

IUPAC Name

6-fluoro-3-propan-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c1-7(2)10-6-13-11-5-8(12)3-4-9(10)11/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLNRNHSSLIHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-isopropyl-1H-indole

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